molecular formula C13H12N4OS B1297368 2-isonicotinoyl-N-phenylhydrazinecarbothioamide CAS No. 6954-50-3

2-isonicotinoyl-N-phenylhydrazinecarbothioamide

Cat. No. B1297368
CAS RN: 6954-50-3
M. Wt: 272.33 g/mol
InChI Key: GDEQICJHJBGISZ-UHFFFAOYSA-N
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Description

2-isonicotinoyl-N-phenylhydrazinecarbothioamide, also known as INH or isoniazid, is an important compound in the field of medicinal chemistry. It is commonly used as a first-line treatment for tuberculosis, a bacterial infection that affects the lungs. INH has also been studied for its potential use in treating other diseases, including cancer and Alzheimer's disease. In

Scientific Research Applications

Antimycobacterial Activity

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide has shown significant antimycobacterial activity. For instance, it has been effective against Mycobacterium tuberculosis, including isoniazid-resistant strains. One study highlighted a compound, 2-isonicotinoyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, which demonstrated high potency against M. tuberculosis with a low minimum inhibitory concentration, outperforming isoniazid in effectiveness (Sriram, Yogeeswari, & Priya, 2009).

Corrosion Inhibition

This compound has also been used as a corrosion inhibitor, particularly for mild steel in hydrochloric acid solutions. Its effectiveness as an inhibitor was confirmed through weight loss measurements and scanning electron microscopy, showing high inhibitive efficiency and suggesting a potential for industrial applications (Al-amiery, 2020).

Chelatometric Properties

The compound has been studied for its chelatometric properties with various cations. It has shown the ability to precipitate and form soluble complexes with several metal ions, indicating its potential use in analytical chemistry (Katiyar & Tandon, 1964).

Synthesis and Characterization of Derivatives

Various derivatives of this compound have been synthesized and characterized. These derivatives have been explored for their antimicrobial and free-radical scavenging activities, showing potential in pharmaceutical research (Hamada & Abdo, 2015).

Synthesis and Antitumor Activity

There has been research into the antitumor activity of certain derivatives of this compound. Studies have indicated that some of these derivatives exhibit potent cytotoxic and antiproliferative effects against various human hepatoma cell lines, suggesting their potential use in cancer research (Bhat et al., 2014).

Spectral, Optical, and Cytotoxicity Studies

The ligand 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide and its metal complexes have been synthesized and studied for their spectral, optical, and cytotoxic properties. These studies provide insights into the molecular interactions and potential biomedical applications of these complexes (Hosny et al., 2018).

Chemosensor for Metal Ions

This compound has been used as a chemosensor for detecting metal ions. It has been applied successfully for the bioimaging of Cu2+ ions in macrophage cells, demonstrating its utility in biological and environmental sensing applications (Udhayakumari & Velmathi, 2015).

Synthesis and Antimicrobial Evaluation of Pyrazole Derivatives

The reaction of this compound with other compounds has led to the synthesis of pyrazole derivatives with notable antimicrobial activities against various bacteria and fungi (Sharshira & Hamada, 2012).

Optimization of Detection Range

The compound has been included in studies optimizing the detection range of hydrazides and carbothioamides in high-performance liquid chromatography-electrospray ionization-mass spectrometry, emphasizing its relevance in analytical methodologies (Varynskyi, 2018).

properties

IUPAC Name

1-phenyl-3-(pyridine-4-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEQICJHJBGISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6954-50-3
Record name NSC37545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Q & A

Q1: How does 2-isonicotinoyl-N-phenylhydrazinecarbothioamide interact with the mild steel surface to inhibit corrosion?

A1: this compound (IPC) acts as a corrosion inhibitor by adsorbing onto the mild steel surface, forming a protective layer that hinders the corrosive attack of hydrochloric acid. This adsorption is primarily driven by the donation of electron pairs from the IPC molecule's highest occupied molecular orbital (HOMO) to the iron atoms on the steel surface []. The IPC molecule's lowest unoccupied molecular orbital (LUMO) also plays a role by accepting electrons from the iron atoms, further strengthening the adsorption [].

Q2: What is the structural characterization of this compound?

A2: While a complete spectroscopic characterization is not provided in the provided research, some structural information is available:

  • Molecular Formula: C13H12N4OS [, ]
  • Description: this compound is a thiosemicarbazide derivative. []
  • Crystal Structure: Research indicates that the molecule can crystallize with dimethylformamide, forming a hemisolvate with four hydrazine molecules and two solvent molecules in the asymmetric unit []. The dihedral angles between the pyridine and phenyl rings within the hydrazine molecules vary, suggesting conformational flexibility [].

Q3: How effective is this compound as a corrosion inhibitor?

A3: Experimental measurements demonstrate that IPC is a highly effective corrosion inhibitor for mild steel in 1 M hydrochloric acid solutions. The research highlights an impressive inhibition efficiency of 96.3% at an optimal concentration of 5 mM []. This efficiency was determined using weight loss measurements, which directly assess the extent of metal loss due to corrosion [].

Q4: What computational chemistry methods were employed to study this compound, and what insights were gained?

A4: Density Functional Theory (DFT) calculations were performed to investigate the adsorption behavior of IPC on the mild steel surface. These calculations provided insights into:

  • Adsorption Sites: DFT helped identify the preferred sites on the IPC molecule for interaction with iron atoms on the steel surface [].
  • Electronic Properties: The calculations determined the HOMO and LUMO energies of the IPC molecule, elucidating its electron donating and accepting abilities during adsorption [].

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